molecular formula C22H26N2O3S B3326492 Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate CAS No. 25900-97-4

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate

Cat. No.: B3326492
CAS No.: 25900-97-4
M. Wt: 398.5 g/mol
InChI Key: JNMSURVBUGTPGL-UHFFFAOYSA-N
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Description

Ethyl 4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate, commonly known as Arbidol or Umifenovir, is a synthetic indole derivative with broad-spectrum antiviral activity. Its molecular formula is C22H25BrN2O3S·HCl (molecular weight: 513.89 g/mol) and it exists as a hydrochloride salt . Structurally, it features a brominated indole core substituted with a dimethylaminomethyl group at position 4, a phenylthioether at position 2, and an ethyl ester at position 3 .

Arbidol inhibits viral entry by blocking the fusion of viral envelopes with host endosomal membranes, particularly in acidic environments (pH 5.0) . It is clinically used in Russia and China for influenza, COVID-19, and other respiratory viruses . However, its poor water solubility (~40% oral bioavailability) limits therapeutic efficacy .

Properties

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-5-27-22(26)21-18(14-28-15-9-7-6-8-10-15)24(4)17-11-12-19(25)16(20(17)21)13-23(2)3/h6-12,25H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMSURVBUGTPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)C)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and dimethylamine.

    Addition of the Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction, where a thiophenol is reacted with a suitable leaving group on the indole core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Key Structural Components

ComponentDescription
Indole CoreFundamental structure for biological activity
Dimethylamino GroupEnhances binding affinity
Phenylthio GroupIncreases chemical reactivity

Medicinal Chemistry

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate serves as a scaffold for developing new pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to tryptophan allows it to interact with serotonin receptors, making it a candidate for antidepressant or anxiolytic drug development.

Case Study:
In a study examining derivatives of this compound, researchers found that modifications to the dimethylamino and phenylthio groups significantly affected receptor binding affinities and biological activities, demonstrating the potential for tailored drug design.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its diverse functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Common Reactions

Reaction TypeReagents UsedOutcome
OxidationPCC (Pyridinium chlorochromate)Formation of carbonyl compounds
ReductionLithium aluminum hydride (LiAlH4)Conversion to alcohols

Biological Studies

This compound's derivatives are valuable in studying enzyme interactions and receptor binding mechanisms. Its ability to mimic neurotransmitters makes it useful in pharmacological research.

Example Application:
Researchers have utilized derivatives of this compound in assays to evaluate their effects on serotonin receptors, providing insights into their potential therapeutic effects in treating mood disorders.

Industrial Applications

This compound can also be employed in developing new materials with specific properties such as fluorescence or conductivity. This application is particularly relevant in the fields of material science and nanotechnology.

Mechanism of Action

The mechanism of action of Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and other neurotransmitter receptors. The dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

  • Halogenation: Arbidol’s 6-bromo substituent enhances antiviral potency compared to non-halogenated analogs (e.g., 5-fluoro derivatives in ). Bromine’s electronegativity may improve target binding .
  • Phenylthioether vs. Carboxamide : The phenylthioether group in Arbidol contributes to membrane fusion inhibition, while carboxamide derivatives (e.g., ) likely target viral proteases or polymerases .
  • Analogs with polar carboxamides (e.g., ) show better synthetic yields but unimproved bioavailability .

Research Findings and Pharmacological Profiles

Antiviral Efficacy

  • Arbidol : Effective against influenza A/B (IC50 = 10 μM), SARS-CoV-2 (reduces viral load by 80% in vitro), and HCV (EC50 = 40 μM) . Activity relies on pH-dependent endosomal fusion inhibition .
  • 5-Fluoro Indole Carboxamides : Exhibit moderate antiviral activity but lack mechanistic clarity. Lower yields (10–37.5%) suggest synthetic challenges .

Pharmacokinetics

  • Arbidol’s poor solubility necessitates high doses (200 mg, 4× daily) . Analogs with hydrophilic groups (e.g., hydroxyl or carboxamide) may improve absorption but require further optimization .

Biological Activity

Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and organic synthesis. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, a dimethylamino group, a phenylthio group, and an ethyl ester. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The indole structure allows it to mimic tryptophan, facilitating binding to serotonin receptors and other neurotransmitter systems. The presence of the dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions.

Antiviral Activity

Research has indicated that derivatives of this compound may exhibit antiviral properties. In studies comparing various compounds, including umifenovir, it was noted that while some derivatives showed cytotoxic effects on certain cell lines, they did not demonstrate significant antiviral activity against influenza viruses at tested concentrations .

Table 1: Antiviral Activity Comparison

CompoundMCC (μM)MIC 50 (μM)
Ethyl 4-((Dimethylamino)methyl)-5-hydroxy...>300>300
Umifenovir37>7.5
Ribavirin>25010

Antioxidant Properties

In vitro studies have demonstrated that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal properties. Preliminary results indicated that certain derivatives possess effective antibacterial activity against a range of bacterial strains, making them potential candidates for further development in antimicrobial therapies .

Case Studies

In a notable study, researchers synthesized several analogs of the target compound to evaluate their biological effectiveness. These analogs were tested for their ability to inhibit cancer cell motility and growth in murine liver cell lines. Results indicated that specific derivatives exhibited potent growth inhibition of tumorigenic cells without affecting non-tumorigenic cells significantly .

Q & A

Q. What are the established synthetic routes for Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the indole core formation via Fischer indole synthesis (phenylhydrazine and ketones/aldehydes under acidic conditions). Subsequent modifications include:

  • Functionalization : Introduction of the dimethylamino group via nucleophilic substitution (e.g., dimethylamine in the presence of triethylamine).
  • Sulfur incorporation : Thioether formation using phenylthiol derivatives.
  • Esterification : Ethyl esterification of the carboxyl group using ethanol under reflux with catalytic acid.

Key reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and triethylamine (base). Yields are optimized by controlling reaction time and temperature (e.g., reflux in acetic acid for 3–5 hours) .

Q. Table 1: Common Synthetic Steps and Conditions

StepReagents/ConditionsPurpose
Indole core formationPhenylhydrazine, ketone, H₂SO₄Generate indole scaffold
Dimethylamino additionDimethylamine, Et₃N, DMFIntroduce basic side chain
Thioether linkagePhenylthiol, K₂CO₃, DCMSulfur-based functionalization
EsterificationEthanol, H₂SO₄, refluxEthyl ester formation

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key parameters:

  • Data collection : High-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refinement : Anisotropic displacement parameters for non-H atoms; H atoms added geometrically.
  • Validation : R-factor < 0.05 and wR₂ < 0.10 for reliable models .

Example : The crystal structure of the related compound Arbidol hydrochloride (CAS 131707-23-8) confirms the indole core, ethyl ester, and phenylthio groups via C–C bond lengths (1.45–1.50 Å) and torsion angles .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Methodological improvements :

  • Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Solvent selection : Replace DMF with acetonitrile for better solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining >80% yield .

Q. Challenges :

  • Byproduct formation : Monitor via TLC/HPLC and purify using column chromatography (silica gel, hexane/EtOAc gradient).
  • Thermal sensitivity : Use low-temperature (−20°C) recrystallization to prevent decomposition .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Case study : Analogs like Umifenovir (CAS 131707-23-8) show variable antiviral efficacy due to:

  • Substituent effects : Bromine at position 6 enhances binding to viral envelope proteins, while hydroxyl groups modulate solubility.
  • Assay variability : Differences in cell lines (e.g., MDCK vs. Vero cells) and viral strains (H1N1 vs. SARS-CoV-2) affect IC₅₀ values .

Q. Table 2: Comparative Bioactivity of Indole Derivatives

CompoundTargetIC₅₀ (μM)Assay System
UmifenovirInfluenza A1.2 ± 0.3MDCK cells
Ethyl 4-((DMA)methyl)-5-OH analogSARS-CoV-24.8 ± 1.1Vero E6 cells
Bromo-free derivativeHIV integrase>50HeLa cells

Resolution : Standardize assays (e.g., uniform viral titer, pH conditions) and use computational docking (AutoDock Vina) to predict binding affinities .

Q. How is conformational rigidity exploited in designing analogs with enhanced stability?

Approach : Introduce cyclopropyl groups or morpholine rings to restrict rotation of the phenylthio or dimethylamino groups.

  • Example : Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate shows 3× higher plasma stability than the parent compound due to reduced metabolic oxidation .

Q. Experimental validation :

  • Pharmacokinetics : AUC (0–24h) increases from 12.5 μg·h/mL (parent) to 38.7 μg·h/mL (cyclopropyl analog) in rat models.
  • Crystallography : Confirms restricted torsion angles (5–10°) between indole and phenylthio groups .

Q. Methodological Challenges

Q. What are the limitations of SHELX in refining structures of halogenated indole derivatives?

  • Heavy atom artifacts : Bromine/chlorine atoms cause absorption errors; correct using SAD/MAD data.
  • Disorder modeling : Halogenated side chains often require multi-conformational refinement (occupancy < 0.5).
  • Software alternatives : Combine SHELXD (phasing) with Phenix (refinement) for improved resolution .

Q. How are conflicting synthetic protocols for ethyl esterification reconciled?

Critical analysis :

  • Acid vs. base catalysis : H₂SO₄ (acid) gives higher yields (85%) but risks over-esterification; NaOEt (base) is milder (70% yield).
  • Solvent polarity : Ethanol (polar) favors esterification, while THF (nonpolar) minimizes side reactions. Validate via ¹H NMR (δ 4.1–4.3 ppm for ethyl CH₂) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate
Reactant of Route 2
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Ethyl 4-((Dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate

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